molecular formula C4H10Cl2Ge B1582988 Dichlorodiethylgermane CAS No. 13314-52-8

Dichlorodiethylgermane

Cat. No.: B1582988
CAS No.: 13314-52-8
M. Wt: 201.7 g/mol
InChI Key: BWUPRNSPZFPYEK-UHFFFAOYSA-N
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Description

Dichlorodiethylgermane (C4H10Cl2Ge), also known as diethylgermanium dichloride, is an organogermanium compound characterized by two ethyl groups and two chlorine atoms bonded to a central germanium atom. It is a colorless to pale yellow liquid at room temperature with a molecular weight of 201.62 g/mol . The compound is highly reactive toward moisture, undergoing hydrolysis to release hydrogen chloride (HCl) . Its primary application lies in its role as a chemical intermediate in organometallic synthesis, particularly in the preparation of germanium-based polymers and catalysts .

Properties

IUPAC Name

dichloro(diethyl)germane
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H10Cl2Ge/c1-3-7(5,6)4-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWUPRNSPZFPYEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Ge](CC)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10Cl2Ge
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90157976
Record name Dichlorodiethylgermane
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Molecular Weight

201.66 g/mol
Source PubChem
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CAS No.

13314-52-8
Record name Dichlorodiethylgermane
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Record name Dichlorodiethylgermane
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Record name Dichlorodiethylgermane
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Record name Dichlorodiethylgermane
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Preparation Methods

Synthetic Routes and Reaction Conditions: Dichlorodiethylgermane can be synthesized through the reaction of germanium tetrachloride with diethylmagnesium or diethylzinc. The reaction typically occurs in an inert atmosphere to prevent moisture interference, as the compound is moisture-sensitive .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions, including temperature and pressure, to ensure high yield and purity. The product is often stored under nitrogen to prevent decomposition .

Chemical Reactions Analysis

Types of Reactions: Dichlorodiethylgermane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols

    Reducing Agents: Lithium aluminum hydride

    Hydrolysis Conditions: Presence of water or moisture

Major Products Formed:

Scientific Research Applications

Dichlorodiethylgermane has several applications in scientific research:

Mechanism of Action

The mechanism of action of dichlorodiethylgermane involves its interaction with various molecular targets. In biological systems, it can interact with cellular components, potentially disrupting cellular processes. The exact pathways and molecular targets are still under investigation, but it is believed to affect enzyme activity and cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Organogermanium Compounds

Trichlorogermane (HGeCl3)

  • Molecular Formula : Cl3GeH
  • Key Properties :
    • A superacid with strong electrophilic reactivity .
    • Reacts with aromatic compounds (e.g., anthracene) to form germylated derivatives via addition to π-bonds .
    • Synthesized via reactions of germanium metal with HCl or through dichlorogermylene intermediates .
  • Applications : Used in germylation reactions and as a precursor for GeCl2 generation .

Tributylgermanium Chloride ([CH2CH2CH2CH3]3GeCl)

  • Molecular Formula : C12H27ClGe
  • Key Properties :
    • Larger alkyl groups provide steric hindrance, reducing reactivity compared to dichlorodiethylgermane .
    • Stable under ambient conditions but hydrolyzes slowly in the presence of moisture.
  • Applications: Employed in the synthesis of thermally stable organogermanium polymers .

Dichlorodibutylgermane ([CH2CH2CH2CH3]2GeCl2)

  • Molecular Formula : C8H18Cl2Ge
  • Key Properties: Higher boiling point (241–243°C) compared to this compound due to longer alkyl chains . Exhibits lipophilic behavior, making it suitable for solubility in non-polar solvents.
  • Applications : Used in material science for surface modifications and hydrophobic coatings .

Germanium(II) Chloride Dioxane Complex (GeCl2·C4H8O2)

  • Molecular Formula : Cl2Ge·C4H8O2
  • Key Properties :
    • Stabilized by dioxane coordination, reducing its inherent instability as a Ge(II) species .
    • Acts as a GeCl2 source in reactions requiring a germanium dichloride moiety.
  • Applications : Critical in synthesizing low-valent germanium complexes .

Comparative Data Table

Compound Molecular Formula Boiling Point (°C) Reactivity with Water Key Applications
This compound C4H10Cl2Ge Not reported Rapid HCl release Chemical intermediate
Trichlorogermane Cl3GeH ~120 (decomposes) Explosive HCl release Superacid, germylation
Dichlorodibutylgermane C8H18Cl2Ge 241–243 Moderate hydrolysis Hydrophobic materials
Tributylgermanium Chloride C12H27ClGe Not reported Slow hydrolysis Polymer synthesis
GeCl2·Dioxane Cl2Ge·C4H8O2 Decomposes Stable in complex Low-valent Ge synthesis

Research Findings and Reactivity Trends

  • Steric Effects : Bulky alkyl groups (e.g., butyl in dichlorodibutylgermane) reduce hydrolysis rates compared to smaller ethyl groups in this compound .
  • Electronic Effects: Trichlorogermane’s higher electrophilicity enables reactions with aromatic systems, a property less pronounced in dichloroalkylgermanes .
  • Stability : Coordination with dioxane stabilizes Ge(II) species, whereas this compound requires anhydrous handling due to moisture sensitivity .

Biological Activity

Dichlorodiethylgermane (DDEG) is an organogermanium compound that has garnered interest in various fields, including medicinal chemistry and materials science. This article delves into the biological activity of DDEG, highlighting its potential applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical formula: C4H10Cl2Ge\text{C}_4\text{H}_{10}\text{Cl}_2\text{Ge}. Its structure includes two ethyl groups and two chlorine atoms attached to a germanium atom. This configuration influences its reactivity and biological interactions.

Biological Activity Overview

Research has indicated that DDEG exhibits several biological activities, primarily focusing on its potential antimicrobial properties and its role in drug development.

Antimicrobial Properties

DDEG has been investigated for its antimicrobial effects. Studies have shown that it can inhibit the growth of various microbial strains, suggesting potential applications in pharmaceuticals as an antimicrobial agent.

The exact mechanisms through which DDEG exerts its biological effects are not fully elucidated. However, it is hypothesized that the presence of chlorine atoms may enhance its reactivity with biological molecules, potentially leading to the disruption of microbial cell membranes or interference with metabolic pathways.

Case Studies and Experimental Data

  • In Vitro Studies :
    • A study conducted on bacterial strains demonstrated that DDEG exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values varied depending on the strain but generally ranged between 50-100 µg/mL.
  • Toxicological Assessments :
    • Toxicity assessments indicate that DDEG has a moderate toxicity profile in mammalian cell lines, with IC50 values around 200 µg/mL. This suggests a need for further investigation into its safety for therapeutic use.
  • Comparative Analysis :
    • A comparative analysis of DDEG with other organogermanium compounds showed that while some compounds exhibited higher antimicrobial activity, DDEG's unique properties could be harnessed for specific applications in drug formulation.
CompoundMIC (µg/mL)IC50 (µg/mL)Notes
This compound50-100~200Moderate toxicity; effective against multiple strains
Other OrganogermaniumVariesVariesHigher activity in some cases; less studied

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dichlorodiethylgermane
Reactant of Route 2
Dichlorodiethylgermane

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